p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide
Brand Name: Vulcanchem
CAS No.: 13269-73-3
VCID: VC0084401
InChI: InChI=1S/C10H11N3O3S/c1-7-6-10(14)13(12-7)8-2-4-9(5-3-8)17(11,15)16/h2-5H,6H2,1H3,(H2,11,15,16)
SMILES: CC1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)N
Molecular Formula: C10H11N3O3S
Molecular Weight: 253.28 g/mol

p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide

CAS No.: 13269-73-3

Main Products

VCID: VC0084401

Molecular Formula: C10H11N3O3S

Molecular Weight: 253.28 g/mol

p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide - 13269-73-3

CAS No. 13269-73-3
Product Name p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide
Molecular Formula C10H11N3O3S
Molecular Weight 253.28 g/mol
IUPAC Name 4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonamide
Standard InChI InChI=1S/C10H11N3O3S/c1-7-6-10(14)13(12-7)8-2-4-9(5-3-8)17(11,15)16/h2-5H,6H2,1H3,(H2,11,15,16)
Standard InChIKey GLOOJKUWIGSFGC-UHFFFAOYSA-N
SMILES CC1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)N
Canonical SMILES CC1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)N
PubChem Compound 83284
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator